molecular formula C24H20N4O4 B12293694 Mek-IN-1

Mek-IN-1

Cat. No.: B12293694
M. Wt: 428.4 g/mol
InChI Key: XIASUMPJIFQSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mek-IN-1 is a selective inhibitor of mitogen-activated protein kinase kinase (MEK), specifically targeting MEK1 and MEK2. These kinases are integral components of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and differentiation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mek-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:

    Step 1: Formation of an intermediate through a condensation reaction.

    Step 2: Functionalization of the intermediate using specific reagents under controlled conditions.

    Step 3: Final purification and characterization of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and process intensification may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Mek-IN-1 can undergo various chemical reactions, including:

    Oxidation: this compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups of this compound.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.

Scientific Research Applications

Mek-IN-1 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the MAPK signaling pathway and its role in cellular processes.

    Biology: Researchers use this compound to investigate the effects of MEK inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: this compound is being explored as a potential therapeutic agent for treating cancers with dysregulated MAPK signaling, such as melanoma and colorectal cancer.

    Industry: this compound may have applications in the development of targeted therapies and personalized medicine.

Mechanism of Action

Mek-IN-1 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK signaling pathway. By binding to MEK, this compound prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1 and ERK2). This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells with dysregulated MAPK signaling.

Comparison with Similar Compounds

    Selumetinib: A selective MEK1/2 inhibitor used in the treatment of various solid tumors.

    Trametinib: Another MEK1/2 inhibitor approved for the treatment of melanoma.

    Cobimetinib: A MEK inhibitor used in combination with other therapies for cancer treatment.

Uniqueness of Mek-IN-1: this compound is unique due to its specific binding affinity and selectivity for MEK1 and MEK2. This selectivity allows for targeted inhibition of the MAPK pathway, making it a valuable tool in both research and therapeutic applications. Additionally, this compound’s distinct chemical structure and pharmacokinetic properties may offer advantages over other MEK inhibitors in certain contexts.

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

methyl N-[6-(2-benzyl-1-hydroxy-3-oxoisoindol-1-yl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C24H20N4O4/c1-32-23(30)27-22-25-19-12-11-16(13-20(19)26-22)24(31)18-10-6-5-9-17(18)21(29)28(24)14-15-7-3-2-4-8-15/h2-13,31H,14H2,1H3,(H2,25,26,27,30)

InChI Key

XIASUMPJIFQSHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.